Cas no 2411591-35-8 (tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate)
![tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2411591-35-8x500.png)
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate
- Carbamic acid, N-[(1R)-1-(5-bromo-4-methyl-2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
- 2411591-35-8
- TERT-BUTYL N-[(1R)-1-(5-BROMO-4-METHYLPYRIDIN-2-YL)ETHYL]CARBAMATE
- Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate
- tert-Butyl (R)-(1-(5-bromo-4-methylpyridin-2-yl)ethyl)carbamate
- PS-18414
- D79330
- CS-0310031
- starbld0039760
-
- インチ: 1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17)/t9-/m1/s1
- InChIKey: HTYAJBOAMRQSSE-SECBINFHSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@@H](C1=NC=C(Br)C(C)=C1)C
計算された属性
- 精确分子量: 314.06299g/mol
- 同位素质量: 314.06299g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 291
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- 密度みつど: 1.294±0.06 g/cm3(Predicted)
- Boiling Point: 400.0±45.0 °C(Predicted)
- 酸度系数(pKa): 11.28±0.46(Predicted)
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3429-500MG |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 500MG |
¥ 2,864.00 | 2023-03-30 | |
eNovation Chemicals LLC | D684563-1G |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 1g |
$805 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3429-10G |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 10g |
¥ 21,450.00 | 2023-03-30 | |
eNovation Chemicals LLC | D684563-100mg |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 100mg |
$210 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3429-250mg |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 250mg |
¥1716.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3429-250.0mg |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 250.0mg |
¥1716.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3429-5.0g |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 5.0g |
¥12870.0000 | 2024-08-03 | |
eNovation Chemicals LLC | D684563-10g |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 10g |
$4035 | 2025-02-24 | |
eNovation Chemicals LLC | D684563-1g |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 1g |
$805 | 2025-02-24 | |
eNovation Chemicals LLC | D684563-500mg |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate |
2411591-35-8 | 97% | 500mg |
$535 | 2025-02-24 |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamateに関する追加情報
Introduction to Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate (CAS No. 2411591-35-8)
Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate, with the CAS number 2411591-35-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules known for their potential biological activity and structural complexity, making it a subject of extensive research and exploration.
The molecular structure of tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate features a carbamate functional group attached to a tert-butyl moiety, which is flanked by an enantiomerically pure (1R)-configured ethyl chain. This chain is further substituted with a pyridine ring that bears both a bromine atom at the 5-position and a methyl group at the 4-position. Such structural features contribute to the compound's unique chemical properties and reactivity, which are of great interest to researchers.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds, particularly those incorporating pyridine moieties. Pyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and methyl substituents in the pyridine ring of tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate enhances its potential as a pharmacophore, enabling interactions with various biological targets.
One of the key aspects that make this compound noteworthy is its enantiomeric purity. The (1R)-configuration of the ethyl chain ensures that the molecule has specific stereochemical properties, which can significantly influence its biological activity. Enantiopure compounds are particularly valuable in drug development because they can exhibit higher efficacy and fewer side effects compared to racemic mixtures. The synthesis and characterization of enantiomerically pure intermediates like tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate are thus critical for developing next-generation pharmaceuticals.
The carbamate functional group in this compound plays a crucial role in its reactivity and potential biological activity. Carbamates are known for their ability to form stable complexes with various biomolecules, including enzymes and receptors. This property makes them valuable intermediates in the synthesis of drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, carbamates can act as protease inhibitors, which has implications for treating conditions like cancer and inflammation.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. For instance, researchers have explored the use of 5-bromo-4-methylpyridine derivatives as building blocks for novel antiviral agents. The bromine atom at the 5-position provides a handle for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. Similarly, the methyl group at the 4-position can influence electronic and steric properties, affecting how the compound interacts with biological systems.
The tert-butyl group attached to the carbamate nitrogen in tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate also contributes to its chemical stability and reactivity. Tert-butyl groups are known for their ability to enhance lipophilicity and metabolic stability, making them favorable in drug design. By incorporating this group into the molecule, researchers aim to improve its bioavailability and reduce degradation by metabolic enzymes.
In terms of synthetic methodologies, the preparation of tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate involves multiple steps, including chiral resolution or synthesis to achieve enantiomeric purity. The use of advanced techniques such as asymmetric catalysis or chiral auxiliaries is often employed to ensure high yields and selectivity during synthesis. These methods are critical for producing pharmaceutical-grade compounds that meet stringent quality standards.
The applications of this compound extend beyond basic research; it has potential implications in drug discovery and development pipelines. Researchers are investigating its suitability as a lead compound for further optimization into novel therapeutics. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly assess the biological activity of derivatives like tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate, identifying promising candidates for preclinical studies.
The role of computational chemistry in understanding the properties of complex molecules like this one cannot be overstated. Advanced computational methods allow researchers to predict how tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate will behave in different environments, including within biological systems. These predictions can guide experimental design and help optimize synthetic routes for higher yields and purity.
In conclusion, Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate (CAS No. 2411591-35-8) represents an exciting area of research with significant potential in pharmaceutical chemistry. Its unique structural features, combined with its enantiomeric purity, make it a valuable candidate for further exploration in drug development. As research continues to uncover new applications for this compound, it is likely to play an important role in developing innovative therapeutic strategies.
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